molecular formula C4H9NO B2599401 (5S)-5-Methyl-1,3-oxazolidine CAS No. 2166171-80-6

(5S)-5-Methyl-1,3-oxazolidine

Cat. No.: B2599401
CAS No.: 2166171-80-6
M. Wt: 87.122
InChI Key: HBVZPVWFLGXUAU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5S)-5-Methyl-1,3-oxazolidine” is an organic compound that belongs to the class of oxazolidines . Oxazolidines are a class of compounds containing a 1,3-oxazolidine ring in their structure .


Synthesis Analysis

The synthesis of oxazolidines has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines proceeds in the presence of a chiral magnesium phosphate catalyst via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines followed by intramolecular cyclization under mildly basic conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H9NO . The structure includes the oxazolidone ring with the S configuration of the substituent at C5 .


Chemical Reactions Analysis

Oxazolidines are useful as Evans auxiliaries, which are used for chiral synthesis . The reaction of aliphatic aldehydes with nonstabilized azomethine ylides provides oxazolidines .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 87.120 Da . The compound is characterized by a chemical structure including the oxazolidone ring with the S configuration of the substituent at C5 .

Scientific Research Applications

Antimicrobial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, demonstrate a unique mechanism of protein synthesis inhibition, exhibiting bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, shows promising effectiveness against infections by gram-positive bacteria due to its favorable pharmacokinetic and toxicity profiles (Diekema & Jones, 2000).

Anticancer Applications

Oxazolidinones have been explored for their therapeutic potential in cancer treatment. DNA methyltransferase inhibitors, a category to which some oxazolidinones belong, have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. Clinical trials of such inhibitors have demonstrated encouraging antileukemic activity, highlighting their potential as part of combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).

Development of Novel Therapeutic Agents

Research on oxazolidinone derivatives has underscored their pharmacological significance, encompassing a wide spectrum of activities such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. These findings indicate the versatility of oxazolidinones as a scaffold for developing new therapeutic agents, with several derivatives undergoing preclinical and clinical evaluations to assess their therapeutic potential across different conditions (Kaur et al., 2018).

Antibacterial Activity Improvement

Efforts to develop new oxazolidinone-based antibacterial agents with enhanced biological profiles have been significant. The drive to improve upon the success of existing agents like linezolid has led to the exploration of oxazolidinone derivatives with potentially better efficacy and lower resistance rates. This ongoing research aims to address the urgent need for novel antibacterial agents capable of combating resistant bacterial strains, demonstrating the critical role of oxazolidinones in advancing antimicrobial therapy (Poce et al., 2008).

Mechanism of Action

Oxazolidinones, a class of compounds that “(5S)-5-Methyl-1,3-oxazolidine” belongs to, bind to the 50S ribosomal subunit, inhibiting the biosynthesis of bacterial proteins .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Properties

IUPAC Name

(5S)-5-methyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZPVWFLGXUAU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.